molecular formula C15H9BrN2O3 B3308339 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937665-29-7

2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No. B3308339
CAS RN: 937665-29-7
M. Wt: 345.15 g/mol
InChI Key: WZMHCDXFUUVKOP-UHFFFAOYSA-N
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Description

“2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles are known for their wide range of applications and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of 8-Methoxy-2-Tetralone

The compound can be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .

4. Preparation of Di- and Tri-substituted 2-Oxopiperazines The compound can be used in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .

Anti-Inflammatory Applications

Derivatives of the compound have shown significant anti-inflammatory effects . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .

Synthesis of Indolizidine

The compound can be used in the synthesis of indolizidine . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine in good yield and diastereoselectivity .

Mechanism of Action

Target of Action

The primary targets of 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole family , which is known to interact with various biological targets.

Mode of Action

As a derivative of the 1,2,4-oxadiazole family, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group may also enhance binding affinity to its targets through halogen bonding.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted properties include a melting point of 235-240°c, a boiling point of 4466±470°C, and a density of 1546±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole derivatives , this compound may have potential therapeutic effects in various disease contexts.

Safety and Hazards

While the specific safety and hazards for “2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” are not available, it’s important to handle all chemicals with care. For example, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMHCDXFUUVKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

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